tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate
Description
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)14-7-5-4-6(7)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
GZDZNIXCUIUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted cyclobutyl compound. One common method involves the use of tert-butyl carbamate and a trifluoromethyl-substituted cyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Key Differences in Reactivity and Stability
- Cyclobutyl vs. Benzyl analogs (e.g., 2p) exhibit greater π-π stacking capability due to the aromatic ring, which may enhance crystallinity .
Trifluoromethyl Positional Isomerism :
Synthetic Yields :
Physicochemical Properties
NMR Profiles :
Lipophilicity :
- The -CF₃ group increases logP values in both benzyl and cyclobutyl carbamates, but the cyclobutyl core may further enhance membrane permeability due to reduced polarity .
Biological Activity
tert-Butyl (2-(trifluoromethyl)cyclobutyl)carbamate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a trifluoromethyl group attached to a cyclobutyl ring, and a carbamate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and reactivity.
- Molecular Formula : C11H16F3NO2
- Molecular Weight : 253.27 g/mol
- CAS Number : 2920207-77-6
The presence of the trifluoromethyl group is particularly notable as it can enhance the lipophilicity and bioactivity of the compound, potentially influencing its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity through specific molecular interactions, which can lead to modulation of enzyme activity or receptor signaling pathways.
1. Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency as enzyme inhibitors. For instance, studies have shown that fluorination can improve the efficacy of inhibitors against resistant variants of enzymes, such as HCV protease . The incorporation of a trifluoromethyl moiety in similar compounds has been linked to increased binding affinity and specificity towards target enzymes.
2. Interaction with Biological Macromolecules
The unique structure of this compound allows it to interact with various biomolecules. Preliminary studies suggest that it may influence protein-ligand interactions, leading to significant biological effects. The compound's ability to inhibit specific pathways could be explored for therapeutic applications in diseases where these pathways are dysregulated.
Table 1: Summary of Biological Activities
Case Study: HCV Protease Inhibition
A study focused on fluorinated compounds highlighted the increased potency of inhibitors containing trifluoromethyl groups against resistant variants of HCV protease. The findings suggest that this compound could serve as a lead compound for developing new antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
